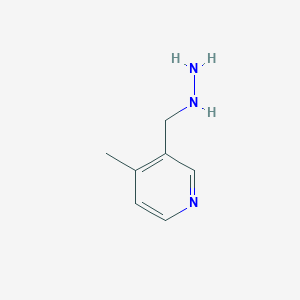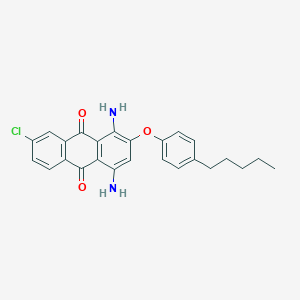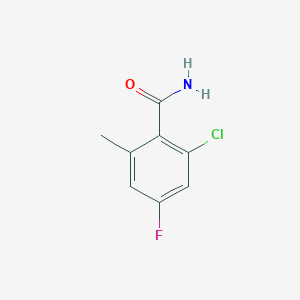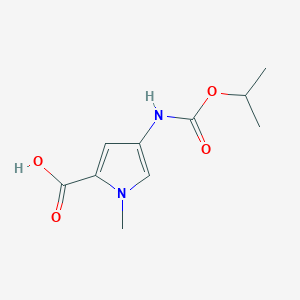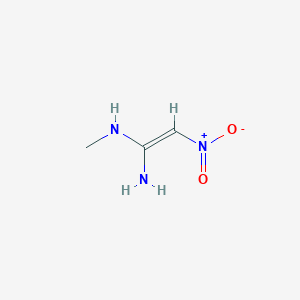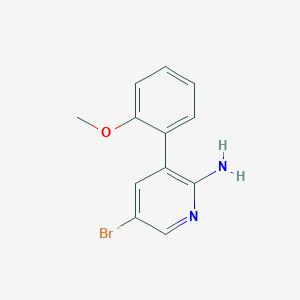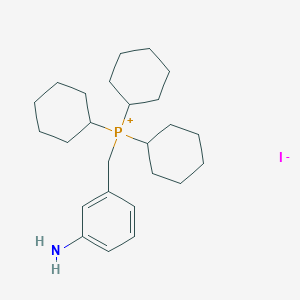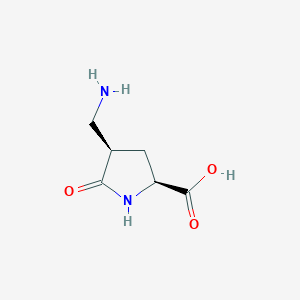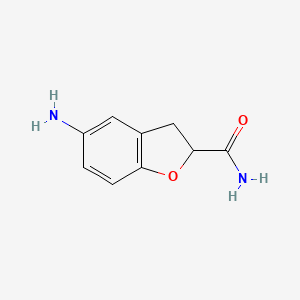![molecular formula C16H8S4 B13141111 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10,17,20-Tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene is a complex organic compound characterized by its unique polycyclic structure containing multiple sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing thiol groups under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, along with specific solvents that can stabilize the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or disulfides.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polycyclic sulfur-containing molecules.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its ability to interact with biological molecules, such as proteins and nucleic acids, is of particular interest in medicinal chemistry.
Industry
In industry, this compound can be used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronics and nanotechnology.
Mécanisme D'action
The mechanism by which 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene exerts its effects involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the function of the target molecules. The pathways involved may include redox reactions and the modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene
- 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-octaene
Uniqueness
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the resulting electronic properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of 7,10,17,20-Tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C16H8S4 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene |
InChI |
InChI=1S/C16H8S4/c1-3-17-11-7(1)5-9-13(11)19-16-10-6-8-2-4-18-12(8)14(10)20-15(9)16/h1-4H,5-6H2 |
Clé InChI |
BOHWMQDOTCGMII-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C1C4=C(S3)C5=C(S4)C6=C(C5)C=CS6)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


